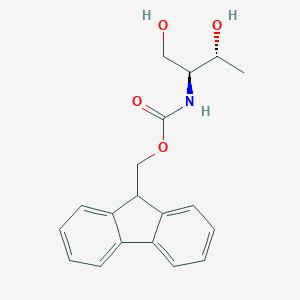

Fmoc-D-allo-threoninol

Vue d'ensemble

Description

Fmoc-D-allo-threoninol is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol . It is a derivative of threonine, an amino acid, and is commonly used in peptide synthesis due to its protective group, 9-fluorenylmethoxycarbonyl (Fmoc) . This compound is particularly useful in solid-phase peptide synthesis (SPPS) because it allows for the selective protection and deprotection of amino groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-allo-threoninol typically involves the protection of the amino group of D-allo-threoninol with the Fmoc group. This can be achieved by reacting D-allo-threoninol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents . The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-allo-threoninol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The Fmoc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like piperidine are used to remove the Fmoc group under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected amino acids or peptides.

Applications De Recherche Scientifique

Fmoc-D-allo-threoninol has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for research and commercial purposes

Mécanisme D'action

The primary mechanism of action of Fmoc-D-allo-threoninol involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using reagents like piperidine . This allows for the selective deprotection of amino groups, facilitating the stepwise synthesis of peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-threoninol: Similar in structure but derived from L-threonine.

Fmoc-D-threoninol: Similar but lacks the allo configuration.

Fmoc-D-serinol: Similar but derived from serine.

Uniqueness

Fmoc-D-allo-threoninol is unique due to its specific stereochemistry, which can influence the folding and function of the synthesized peptides. This makes it particularly valuable in the synthesis of peptides with specific structural and functional properties .

Activité Biologique

Fmoc-D-allo-threoninol, a derivative of the amino acid threonine, is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered interest due to its potential biological activities. Understanding its biological activity is crucial for its application in drug development and therapeutic research.

- Molecular Formula : C19H21NO4

- Molecular Weight : 329.38 g/mol

The Fmoc group serves as a protective mechanism for the amino functionality, allowing selective reactions during the synthesis of peptides. This compound can undergo standard reactions associated with alcohols, such as esterification and oxidation, making it versatile in organic synthesis applications.

Biological Significance of Threonine Derivatives

Threonine is an essential amino acid involved in various metabolic processes and protein synthesis. The modification of threonine into its Fmoc derivative allows for its incorporation into peptides that may exhibit diverse biological activities, including:

- Antimicrobial Properties : Compounds derived from threonine have been shown to possess antimicrobial effects.

- Immunomodulatory Effects : Threonine derivatives may influence immune responses.

The mechanism of action for this compound largely revolves around its role in peptide synthesis and stability. The incorporation of D-allo-threoninol into peptides can affect the conformation and stability of these molecules, which is critical for their biological activity. Research indicates that modifications at the threonine position can significantly influence peptide interactions with biological targets.

Peptide Synthesis and Biological Activity

Several studies have explored the synthesis of peptides containing this compound and their subsequent biological activities:

-

Antibiotic Activity :

A study synthesized lactam analogues containing D-allo-threonine residues and evaluated their antibiotic properties against Gram-positive bacteria. The results indicated that certain analogues exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 μg/mL against Staphylococcus aureus and Bacillus subtilis. -

Protein Engineering :

This compound has been utilized in protein engineering studies to investigate structure-function relationships. Incorporating D-allo-threonine into proteins can enhance stability and bioavailability, which is essential for therapeutic applications. -

Drug Development :

Research has indicated that peptides containing D-allo-threonine are being explored for their potential therapeutic properties, including anticancer activities. The ability to modify peptide structures using this compound allows for the development of novel therapeutic agents.

Comparative Analysis

A comparison of this compound with other threonine derivatives highlights its unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Fmoc-D-Threonine | Natural Isomer | Standard peptide synthesis |

| Fmoc-L-Threonine | Natural Isomer | Commonly used in therapeutics |

| This compound | Modified Isomer | Potential antimicrobial effects |

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-XIKOKIGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426523 | |

| Record name | Fmoc-D-allo-threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143143-54-8 | |

| Record name | Fmoc-D-allo-threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.